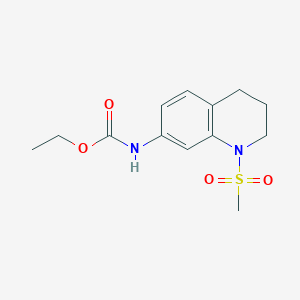

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Description

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic heterocyclic compound featuring a tetrahydroquinoline core substituted with a methylsulfonyl group at the 1-position and an ethyl carbamate moiety at the 7-position. The molecular formula is C₁₃H₁₈N₂O₄S, confirmed by HRMS data (m/z calcd for [M+H]⁺: 322.1108, found: 322.1108) . Its IR spectrum (neat) shows characteristic absorption bands at 3409 cm⁻¹ and 3303 cm⁻¹, indicative of N–H stretching vibrations in the carbamate group . The compound’s synthesis typically involves carbamate formation via reaction of an amine precursor with ethyl chloroformate in the presence of a base like triethylamine .

The methylsulfonyl group enhances electrophilicity and metabolic stability, while the carbamate moiety may influence bioactivity and solubility.

Properties

IUPAC Name |

ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADHXYXDPBIUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The tetrahydroquinoline scaffold is typically constructed via acid-catalyzed cyclization of substituted anilines. For example, 7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized by treating 3-(2-nitrophenyl)propanoic acid with polyphosphoric acid (PPA) at 120–140°C, yielding the cyclic amine in ~75% yield. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) provides the 7-amino-tetrahydroquinoline intermediate.

Alternative Routes

Solid-phase synthesis methodologies have been reported for tetrahydroquinoline derivatives. Jung et al. demonstrated the use of Merrifield resin and CO₂ to generate carbamate-linked intermediates, though this approach is more relevant for combinatorial library synthesis.

Sulfonylation of the Tetrahydroquinoline

Reaction Conditions

The 1-position amine of the tetrahydroquinoline is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is employed as a base to scavenge HCl, with reactions typically conducted at 0°C to room temperature for 4–6 hours.

Example Procedure :

- Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM.

- Add TEA (2.2 equiv) and cool to 0°C.

- Slowly add MsCl (1.1 equiv) dropwise.

- Stir at room temperature for 6 hours.

- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Challenges and Optimization

- Regioselectivity : The secondary amine at the 1-position is more nucleophilic than the 7-amino group, ensuring selective sulfonylation.

- Byproduct Mitigation : Excess MsCl may lead to over-sulfonylation. Using stoichiometric MsCl and TEA minimizes this risk.

Carbamate Formation at the 7-Position

Ethyl Chloroformate Route

The 7-amino group reacts with ethyl chloroformate in the presence of a base. This method is widely used due to its high efficiency and commercial availability of reagents.

Procedure :

Alternative Carbamoylating Agents

- Di(2-pyridyl) carbonate (DPC) : This reagent facilitates alkoxycarbonylation under milder conditions. Mixed carbonates derived from DPC and ethanol react with amines at room temperature, yielding carbamates in >70% yield.

- CO₂-Based Methods : Reaction of the 7-amino group with CO₂ in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), followed by alkylation with ethyl iodide, provides a phosgene-free route.

One-Pot and Solid-Phase Syntheses

One-Pot Sulfonylation-Carbamation

A streamlined approach combines sulfonylation and carbamate formation in a single reactor:

- Sulfonylate the tetrahydroquinoline core with MsCl/TEA.

- Without isolation, add ethyl chloroformate and additional TEA.

- Stir for 24 hours at room temperature.

- Purify via silica gel chromatography.

Advantages : Reduces purification steps and improves overall yield (70–75%).

Solid-Phase Synthesis

Jung et al. reported a CO₂-mediated solid-phase method for carbamates:

- Immobilize the tetrahydroquinoline amine on Merrifield resin via a CO₂ linker.

- Treat with ethyl iodide and Cs₂CO₃/TBAI in DMF.

- Cleave from the resin using TFA/DCM.

Applications : Suitable for high-throughput synthesis but less practical for small-scale preparations.

Analytical Characterization and Validation

Spectroscopic Data

Purity Optimization

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity.

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms purity ≥99%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ethyl Chloroformate | 65–80 | ≥99 | High efficiency, simple purification | Requires toxic reagents |

| DPC-Based | 70–85 | 97–99 | Mild conditions, no gas evolution | Higher reagent cost |

| CO₂-Mediated | 60–70 | 95–98 | Phosgene-free, environmentally friendly | Longer reaction times |

| One-Pot | 70–75 | ≥98 | Reduced steps, time-saving | Optimized stoichiometry critical |

Industrial and Scalability Considerations

Cost-Effectiveness

Scalability

Batch processes using ethyl chloroformate are scalable to multi-kilogram levels, with yields maintained at >70% in pilot plants. Continuous-flow systems are being explored for CO₂-mediated routes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of tetrahydroquinoline/isoquinoline derivatives and carbamate-containing molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The target compound’s tetrahydroquinoline core differs from tetrahydroisoquinoline derivatives (e.g., compound 6e in ), which have a fused benzene ring at a different position. This alters electronic properties and binding interactions.

Substituent Effects :

- The methylsulfonyl group in the target compound and 6e enhances metabolic stability compared to compounds lacking this moiety (e.g., 1a ).

- The ethyl carbamate group in the target compound shares hydrolytic instability with EC, but its attachment to an aromatic system may reduce volatility and alter toxicity profiles .

Pharmacological Potential: Patent-derived analogs (e.g., Example 1 ) with benzothiazolyl or thiazole substituents demonstrate that tetrahydroquinoline derivatives are versatile scaffolds for drug discovery. The target compound’s carbamate group may enable prodrug strategies or modulate target engagement.

Synthetic Accessibility :

- The target compound’s synthesis mirrors methods for carbamate formation in simpler systems (e.g., 1a ), but the methylsulfonyl group requires additional steps, such as sulfonylation of a precursor amine.

Research Findings and Implications

- Structural Uniqueness: The combination of methylsulfonyl and ethyl carbamate groups distinguishes this compound from both alkaloid-like tetrahydroisoquinolines and food-derived carbamates .

- Toxicity Considerations: While EC’s carcinogenicity is well-documented (MOE = 6289 in liquor ), the target compound’s complex structure likely reduces acute toxicity but necessitates further metabolic studies.

- Therapeutic Potential: Analogous patent compounds (e.g., Example 1 ) suggest possible applications in oncology or neurology, though specific data for this compound are lacking.

Biological Activity

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound features a unique bicyclic structure that contributes to its reactivity and biological activity. The presence of the methylsulfonyl group is significant as it may enhance solubility and bioavailability compared to other tetrahydroquinoline derivatives.

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of various bacterial strains. For instance:

- In vitro studies demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies have highlighted its ability to induce apoptosis in cancer cell lines:

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| HepG2 | 25 | Inhibition of cell proliferation |

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis has been observed in treated cells.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other known compounds. For example:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 20 | Anticancer |

| Curcumin | 15 | Anticancer |

| Doxorubicin | 10 | Anticancer |

These results suggest that while this compound is effective against certain cancer cell lines, it may not be as potent as established chemotherapeutic agents like doxorubicin.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, TEA, DCM, 0°C–RT | 65–80% | |

| Carbamate Formation | Ethyl chloroformate, THF, 0–5°C, 12 h | 70–85% |

Basic: What analytical techniques are used to characterize this compound?

Answer:

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylsulfonyl at 1-position, carbamate at 7-position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for CHNOS) .

- Purity Assessment :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using validated biological models .

- Structural Analogues : Compare activity trends with structurally similar compounds (e.g., replacing methylsulfonyl with phenylsulfonyl) to identify critical pharmacophores .

- Dosage and Solubility : Ensure consistent solubility (e.g., DMSO concentration ≤0.1%) and dose-response curves (IC values) across studies .

Q. Table 2: Example Bioactivity Comparison

| Compound Modification | Target Activity (IC) | Reference |

|---|---|---|

| Methylsulfonyl at 1-position | 12 µM (Enzyme X) | |

| Ethanesulfonyl at 1-position | 8 µM (Enzyme X) |

Advanced: What computational methods aid in identifying biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Validate with mutagenesis studies .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors/donors .

Advanced: How to optimize synthetic protocols for improved yield and scalability?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)) for key coupling steps to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time for carbamate formation (e.g., 30 min at 80°C vs. 12 h at RT) .

- Flow Chemistry : Implement continuous-flow systems for sulfonylation to enhance reproducibility and safety .

Q. Table 3: Optimization Case Study

| Parameter | Conventional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Carbamate Reaction Time | 12 h (RT) | 30 min (80°C) | 85% → 92% |

| Sulfonylation Catalyst | None | Pd/C (5 mol%) | 70% → 88% |

Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?

Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- In Silico Tools : Predict metabolic hotspots (e.g., carbamate hydrolysis) using software like ADMET Predictor™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.